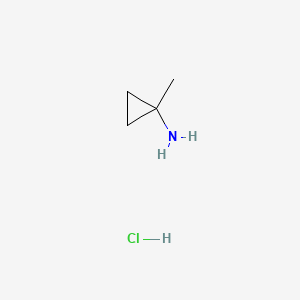

1-Methylcyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHILZUOTUJGCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513817 | |

| Record name | 1-Methylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88887-87-0 | |

| Record name | Cyclopropanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88887-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylcyclopropanamine hydrochloride (CAS No: 88887-87-0), a pivotal building block for medicinal chemists and drug development professionals.[1][2] This document delves into the compound's unique structural features, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its strategic application in the design of innovative therapeutics, offering field-proven insights into its role in enhancing molecular properties such as metabolic stability and conformational rigidity.[3]

Introduction: The Strategic Value of the 1-Methylcyclopropylamine Moiety

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. This compound has emerged as a valuable asset in this endeavor. Its structure, featuring a strained cyclopropyl ring appended to a methylated amine, imparts a unique combination of conformational constraint and metabolic robustness to parent molecules.[3]

The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[3] The inherent strain of the three-membered ring also results in shorter and stronger carbon-hydrogen bonds, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes, a desirable trait for improving the pharmacokinetic profile of drug candidates.[3] This guide will provide researchers and scientists with the core technical knowledge required to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.

Core Chemical Properties

The key identifiers and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88887-87-0 | [1][2] |

| Molecular Formula | C₄H₁₀ClN | [1] |

| Molecular Weight | 107.58 g/mol | [1] |

| IUPAC Name | 1-methylcyclopropan-1-amine;hydrochloride | [1] |

| SMILES | CC1(CC1)N.Cl | [1] |

| InChI | InChI=1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H | [1] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 204-205 °C |

Spectroscopic Characterization

While publicly available, detailed spectra are limited, Certificates of Analysis confirm the structure of this compound through standard spectroscopic techniques. The expected spectral features are outlined below.

A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the diastereotopic methylene protons of the cyclopropyl ring, and the ammonium protons. The integration of these signals would be consistent with the number of protons in each environment.

The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbons of the cyclopropyl ring, and the quaternary carbon of the cyclopropyl ring attached to the amine and methyl groups.

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the ammonium salt, C-H stretching of the methyl and cyclopropyl groups, and various bending vibrations.

The mass spectrum of the free base (1-Methylcyclopropanamine) would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the cyclopropyl ring.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the choice of method often dictated by scale, available starting materials, and desired purity.

One-Pot Synthesis from Cyclopropanecarbonitrile

A patented method describes a one-pot synthesis that offers an efficient route to the target compound.[4]

Reaction Scheme:

A one-pot synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), suspend anhydrous cerium(III) chloride in anhydrous tetrahydrofuran (THF).

-

Grignard Reaction: Cool the suspension to -78 °C and add a solution of methyllithium in diethyl ether dropwise.

-

Addition of Nitrile: To the resulting slurry, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, maintaining the low temperature.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of an aqueous ammonium chloride solution.

-

Workup: Extract the aqueous layer with an organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylcyclopropanamine.

-

Salt Formation: Dissolve the crude amine in ethyl acetate and bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of methyllithium, which readily reacts with water.

-

Low Temperature: The initial low temperature is necessary to control the exothermic reaction between methyllithium and cerium chloride and to prevent side reactions.

-

Cerium(III) Chloride: The addition of cerium(III) chloride helps to suppress enolization of the nitrile and promotes the desired 1,2-addition of the organometallic reagent to the nitrile.

-

Quenching: Quenching with ammonium chloride provides a proton source to neutralize the intermediate and reaction byproducts.

-

Salt Formation: Conversion to the hydrochloride salt facilitates purification and improves the stability and handling of the final product, as the free amine is often a volatile liquid.

Reactivity and Application in Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable synthon in the construction of complex, biologically active molecules.

Nucleophilic Reactivity

The primary amine of 1-Methylcyclopropanamine is a potent nucleophile, readily participating in a variety of bond-forming reactions. The presence of the adjacent methyl group and the cyclopropyl ring can influence its reactivity through steric and electronic effects. It can be utilized in standard amine chemistries, including:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction.

-

Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

Strategic Incorporation in Drug Candidates

The 1-methylcyclopropylamine moiety has been incorporated into various drug candidates to enhance their pharmacological profiles.[3]

Workflow for Incorporating the Moiety:

Workflow for utilizing 1-Methylcyclopropanamine in drug design.

Case Studies:

-

PARP Inhibitors: The 1-methylcyclopropylamine group has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The conformational rigidity imparted by the cyclopropyl ring can help to properly orient other functional groups for optimal binding within the enzyme's active site.[3]

-

CDK2 Inhibitors: Patents have disclosed the use of this moiety in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy.[3] The nitrogen atom can participate in crucial hydrogen bonding interactions with the protein target, while the lipophilic cyclopropyl group can occupy hydrophobic pockets.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important synthon in their drug discovery efforts.

References

-

(1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem. (URL: [Link])

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)

Sources

- 1. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 3. This compound | 88887-87-0 | Benchchem [benchchem.com]

- 4. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

Foreword: The Strategic Value of the 1-Methylcyclopropylamine Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropanamine Hydrochloride

To the discerning researcher, the 1-methylcyclopropanamine scaffold is more than a simple building block; it is a strategic tool in the armamentarium of medicinal chemistry. Its significance lies in the unique combination of a strained cyclopropyl ring and a primary amine, which imparts valuable properties to parent molecules. The cyclopropyl group introduces conformational rigidity, locking flexible aliphatic chains into more defined orientations, which can lead to enhanced binding selectivity for biological targets.[1] Furthermore, the inherent strain of the three-membered ring results in stronger, shorter C-H bonds, a characteristic that can reduce susceptibility to metabolic degradation by cytochrome P450 enzymes.[1] This often translates to an improved pharmacokinetic profile, a critical objective in drug development.

This guide provides a comprehensive exploration of the primary synthetic routes to this compound (CAS No. 88887-87-0).[2] It moves beyond mere procedural recitation to dissect the underlying chemical logic, empowering researchers to not only replicate these syntheses but to adapt and troubleshoot them effectively. We will delve into two robust and well-established pathways, offering detailed protocols and mechanistic insights to ensure both scientific integrity and practical success.

Strategic Overview of Synthetic Pathways

The synthesis of primary amines, particularly those featuring the unique cyclopropyl group, can be approached through several classic and modern methodologies. For the specific target of 1-methylcyclopropanamine, the most logical and field-proven strategies originate from a common, readily accessible precursor: 1-methylcyclopropanecarboxylic acid . The two principal pathways discussed herein are:

-

The Hofmann Rearrangement: A classic transformation that converts a primary amide into a primary amine with one fewer carbon atom. This route is valued for its reliability and use of common reagents.[3][4][5]

-

The Curtius Rearrangement: A similar, yet distinct, pathway that proceeds via an acyl azide intermediate. This method is often preferred for its milder conditions in certain contexts and avoids the use of elemental bromine.[6][7][8]

Both routes converge on the formation of a key isocyanate intermediate, which is subsequently hydrolyzed to the free amine and then converted to the stable hydrochloride salt.

Synthetic Pathway I: The Hofmann Rearrangement

The Hofmann rearrangement provides a direct method for the de-homologation of a carboxylic acid derivative to an amine.[4] The overall transformation involves the conversion of 1-methylcyclopropanecarboxamide to 1-methylcyclopropanamine through the action of a halogen (typically bromine) in a strong base.[5]

Mechanistic Rationale

The reaction proceeds through a multi-step mechanism. The primary amide is first N-halogenated by hypobromite (formed in situ from bromine and sodium hydroxide).[5] Subsequent deprotonation by the base generates an N-bromoamide anion. The key step is the concerted 1,2-shift, where the methylcyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[4][5] This rearrangement occurs with complete retention of the migrating group's stereochemistry.[9] The highly electrophilic isocyanate is then attacked by water (or hydroxide), leading to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final primary amine.[3][5]

Visualizing the Hofmann Rearrangement Workflow

Caption: Workflow for Hofmann Rearrangement Synthesis.

Detailed Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 1-Methylcyclopropanecarboxamide

-

Acid Chloride Formation: To a round-bottom flask charged with 1-methylcyclopropanecarboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Reaction: Allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours, or until gas evolution ceases.

-

Purification: Remove excess thionyl chloride under reduced pressure. The crude 1-methylcyclopropanoyl chloride can be used directly in the next step.

-

Amidation: Cool the crude acid chloride to 0 °C and add it dropwise to a stirred, concentrated solution of aqueous ammonium hydroxide (excess, ~5.0 eq).

-

Isolation: Stir the resulting slurry for 1 hour. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 1-methylcyclopropanecarboxamide.[10]

Step 2: Hofmann Rearrangement to 1-Methylcyclopropanamine

-

Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, dissolve sodium hydroxide (4.0 eq) in water and cool the solution to 0 °C. Slowly add bromine (1.1 eq) to this solution to form a solution of sodium hypobromite.

-

Amide Addition: In a separate flask, dissolve the 1-methylcyclopropanecarboxamide (1.0 eq) in a minimal amount of cold water or a suitable solvent and add it to the hypobromite solution while maintaining the temperature below 10 °C.

-

Rearrangement: Slowly warm the reaction mixture to approximately 70-80 °C. The rearrangement is typically accompanied by a color change. Maintain this temperature for about 1 hour.[4]

-

Isolation of Free Amine: After cooling, the product amine can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).

-

Drying: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: 1-Methylcyclopropanamine is a volatile, flammable liquid.[11]

Step 3: Formation of the Hydrochloride Salt

-

Acidification: Dissolve the crude free amine in anhydrous diethyl ether or ethanol.

-

Precipitation: Cool the solution in an ice bath and slowly add a solution of 1.25 M HCl in ethanol or ethereal HCl until the precipitation is complete.[12]

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Pathway II: The Curtius Rearrangement

The Curtius rearrangement offers an alternative route from the same carboxylic acid precursor, proceeding through an acyl azide. It is often considered mechanistically cleaner and can sometimes be performed under milder conditions than the Hofmann rearrangement.[6][8]

Mechanistic Rationale

The reaction begins with the conversion of the carboxylic acid into an acyl azide. This is typically achieved by first forming an acid chloride, which then reacts with an azide source like sodium azide (NaN₃).[7] Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of dinitrogen gas (N₂) as the methylcyclopropyl group migrates to the electron-deficient nitrogen, directly forming the isocyanate intermediate.[8][13] This concerted mechanism avoids the formation of a discrete nitrene intermediate.[8] The subsequent hydrolysis of the isocyanate and salt formation follow the same pathway as in the Hofmann rearrangement.

Visualizing the Curtius Rearrangement Workflow

Caption: Workflow for Curtius Rearrangement Synthesis.

Detailed Experimental Protocol: Curtius Rearrangement

Step 1: Synthesis of 1-Methylcyclopropanecarbonyl Azide

-

Acid Chloride Formation: Prepare 1-methylcyclopropanoyl chloride from 1-methylcyclopropanecarboxylic acid as described in Step 1 of the Hofmann protocol.

-

Azide Formation: Dissolve the crude acid chloride in a suitable solvent like acetone or THF. Cool the solution to 0 °C.

-

Reaction: Add a solution of sodium azide (NaN₃, 1.2 eq) in a minimal amount of water dropwise. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Handle with extreme care behind a blast shield.

-

Isolation: Stir the reaction at 0 °C for 1-2 hours. Dilute the mixture with cold water and extract the acyl azide with a solvent like diethyl ether. The organic solution is typically used directly without isolating the potentially unstable azide.

Step 2: Curtius Rearrangement and Hydrolysis

-

Rearrangement: Gently heat the solution containing the acyl azide. The rearrangement to the isocyanate often occurs between 60-100 °C, evidenced by the evolution of nitrogen gas.[6] A common procedure involves adding the azide solution to a high-boiling inert solvent (e.g., toluene) pre-heated to the reaction temperature.

-

Hydrolysis: Once the rearrangement is complete, cool the solution containing the isocyanate. Add an aqueous acid solution (e.g., 3M HCl) and heat the mixture under reflux to hydrolyze the isocyanate to the amine and drive the decarboxylation of the intermediate carbamic acid.

-

Work-up: After cooling, basify the aqueous layer with NaOH to liberate the free amine. Extract the amine with an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and carefully concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Follow the same procedure as described in Step 3 of the Hofmann protocol to precipitate and isolate the final hydrochloride salt.

Comparative Analysis of Synthetic Routes

The choice between the Hofmann and Curtius rearrangements depends on several factors including available reagents, safety considerations, and desired scale.

| Parameter | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | 1-Methylcyclopropanecarboxamide | 1-Methylcyclopropanecarboxylic Acid |

| Key Reagents | Br₂, NaOH | SOCl₂, NaN₃ |

| Key Intermediate | N-bromoamide anion | Acyl azide |

| Primary Safety Concern | Use of corrosive bromine and strong base. | Use of highly toxic sodium azide; potentially explosive acyl azide intermediate. |

| Byproducts | Sodium bromide, sodium carbonate. | Dinitrogen gas (N₂), sodium chloride. |

| Advantages | Avoids the use of azides; one-pot conversion from amide is possible. | Can be cleaner; N₂ is an innocuous byproduct. The isocyanate can be trapped with other nucleophiles.[5][8] |

| Disadvantages | Strongly basic conditions may not be suitable for sensitive substrates. | Requires handling of hazardous azide reagents. |

Conclusion and Outlook

Both the Hofmann and Curtius rearrangements represent robust, reliable, and well-documented pathways for the synthesis of this compound from its corresponding carboxylic acid. The selection of a specific route will be guided by the laboratory's capabilities and safety protocols. For researchers in drug development, a firm grasp of these fundamental transformations is essential for accessing valuable amine building blocks. Future advancements may focus on transition-metal-catalyzed C-H amination or enzymatic approaches, but these classic rearrangement reactions remain the cornerstone of practical, scalable synthesis for this important structural motif.

References

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.

- CoLab. (2025). Advances in the Synthesis of Cyclopropylamines.

- Rousseaux, S. G., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters.

- Rousseaux, S. G., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.

- ChemicalBook. (n.d.). 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis.

- ChemBK. (2024). N-Methyl-cyclopropanamine HCl.

- Alfa Chemistry. (n.d.). Curtius Rearrangement.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- Chem-Station International Edition. (2014). Hofmann Rearrangement.

- Alabugin, I. V., et al. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central.

- Chemistry Steps. (n.d.). Curtius Rearrangement.

- Alfa Chemistry. (n.d.). Hofmann Rearrangement.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Wikipedia. (n.d.). Curtius rearrangement.

- Chemistry LibreTexts. (2024). Synthesis of Amines.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Wikipedia. (n.d.). Reductive amination.

- BenchChem. (2025). Application Note: Synthesis of 1-Cyclopentyl-N-methylmethanamine via Reductive Amination.

- BenchChem. (n.d.). This compound.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.

- Tokyo Chemical Industry. (n.d.). This compound.

- PubChem. (n.d.). 1-Methylcyclopropanecarboxamide.

- PubChem. (n.d.). 1-Methylcyclopropanamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methylcyclopropanamine | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 1-methylcyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic profile is crucial for identity confirmation, purity assessment, and quality control in synthetic processes. This document synthesizes fundamental spectroscopic principles with data from analogous compounds to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound, with the chemical formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol , is a primary amine salt.[1][2][3][4] Its structure features a cyclopropyl ring with a methyl and an amino group attached to the same carbon atom. The hydrochloride salt form enhances its stability and water solubility, making it a convenient reagent in various chemical transformations. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development, ensuring the integrity of subsequent complex molecules synthesized from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, cyclopropyl, and ammonium protons. While a publicly available, fully interpreted spectrum is not readily accessible, a representative spectrum is available, and an analysis based on established chemical shift principles can be made.[5]

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~1.6 | Singlet | 3H | -CH₃ | The methyl protons are deshielded by the adjacent quaternary carbon and the electron-withdrawing ammonium group. They appear as a singlet as there are no adjacent protons to couple with. |

| ~1.0 - 1.2 | Multiplet | 4H | -CH₂-CH₂- (cyclopropyl) | The diastereotopic methylene protons of the cyclopropyl ring are magnetically non-equivalent. They will exhibit complex splitting patterns due to both geminal and cis/trans vicinal coupling, resulting in a multiplet. |

| 4.87 (D₂O solvent peak) | - | - | NH₃⁺ | The acidic protons of the ammonium group will exchange with the deuterium in the D₂O solvent, leading to their signal being absent from the spectrum. The residual HOD peak appears around 4.87 ppm. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~55-60 | C-NH₃⁺ | The quaternary carbon atom bonded to the ammonium group is significantly deshielded due to the electron-withdrawing effect of the nitrogen. |

| ~20-25 | -CH₃ | The methyl carbon is in a typical aliphatic region. |

| ~10-15 | -CH₂-CH₂- (cyclopropyl) | The methylene carbons of the cyclopropyl ring are shielded due to the ring strain and appear at a characteristic upfield chemical shift. |

Workflow for NMR Data Interpretation:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For amine hydrochlorides, the IR spectrum is characterized by the vibrations of the ammonium group (-NH₃⁺).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3200-2800 | N-H stretch | Strong, Broad | This broad absorption is characteristic of the stretching vibrations of the N-H bonds in the ammonium cation and is often superimposed with C-H stretching bands. The broadness is due to hydrogen bonding.[6][7][8] |

| ~3080 | C-H stretch (cyclopropyl) | Medium | The C-H stretching vibrations of the cyclopropyl ring typically appear at a higher frequency than those of acyclic alkanes. |

| ~2950 | C-H stretch (methyl) | Medium | Asymmetric and symmetric stretching vibrations of the methyl group. |

| 1620-1560 | N-H bend (asymmetric) | Medium | The asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[8] |

| 1550-1500 | N-H bend (symmetric) | Medium | The symmetric bending (scissoring) vibration of the -NH₃⁺ group.[8] |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply the sample to the crystal and ensure good contact by applying pressure with the anvil. Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction and generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will correspond to the free base, 1-methylcyclopropanamine, as the hydrochloride salt will dissociate in the ion source.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The molecular weight of the free base (C₄H₉N) is 71.12 g/mol .

| m/z | Proposed Fragment | Comments |

| 71 | [M]⁺ | The molecular ion peak, corresponding to the intact 1-methylcyclopropanamine radical cation. |

| 56 | [M - CH₃]⁺ | Loss of the methyl group is a likely fragmentation pathway, leading to the formation of a stable cyclopropylaminomethyl cation. This is often the base peak in the mass spectra of cyclopropylamines.[9] |

| 43 | [C₃H₇]⁺ | Fragmentation of the cyclopropyl ring can lead to the formation of a propyl cation. |

| 41 | [C₃H₅]⁺ | Further fragmentation can result in the formation of an allyl or cyclopropenyl cation. |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The free base can be generated by neutralization with a base prior to injection if necessary, although direct injection of the salt is often possible.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The volatile 1-methylcyclopropanamine will be separated from the solvent and any non-volatile impurities.

-

MS Analysis: As the compound elutes from the GC column, it will be ionized in the mass spectrometer. The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.

Fragmentation Pathway Diagram:

Caption: Proposed EI mass spectrometry fragmentation of 1-methylcyclopropanamine.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the principles behind these analytical techniques and the characteristic spectral features of this molecule, researchers can confidently verify its identity and purity. The provided protocols and interpretations serve as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

- BenchChem. Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide. BenchChem. Accessed January 5, 2026.

- ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram.

- Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634.

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.

- ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.

- BenchChem. This compound | 88887-87-0. BenchChem. Accessed January 5, 2026.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- ResearchGate. The infrared spectra of secondary amines and their salts.

- NIST. Cyclopropylamine. NIST WebBook. Accessed January 5, 2026.

- Sigma-Aldrich. This compound, AldrichCPR. Sigma-Aldrich. Accessed January 5, 2026.

- AChemBlock. This compound 95% | CAS: 88887-87-0. AChemBlock. Accessed January 5, 2026.

- PubChem. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687. PubChem. Accessed January 5, 2026.

- PubChem. Cyclopropylamine | C3H7N | CID 69828. PubChem. Accessed January 5, 2026.

- Tokyo Chemical Industry Co., Ltd. This compound 88887-87-0. TCI Chemicals. Accessed January 5, 2026.

- ChemicalBook. 1-Methylcyclopropylamine hydrochloride(88887-87-0) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.

- Apollo Scientific. 88887-87-0 Cas No. | 1-Methylcyclopropan-1-amine hydrochloride. Apollo Scientific. Accessed January 5, 2026.

- Alfa Chemistry. CAS 88887-87-0 this compound. Alfa Chemistry. Accessed January 5, 2026.

Sources

- 1. This compound | 88887-87-0 | Benchchem [benchchem.com]

- 2. This compound 95% | CAS: 88887-87-0 | AChemBlock [achemblock.com]

- 3. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. 1-Methylcyclopropylamine hydrochloride(88887-87-0) 1H NMR spectrum [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-Methylcyclopropanamine Hydrochloride

This guide provides a comprehensive technical overview of the solubility profile of 1-methylcyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various solvents.

Introduction: The Critical Role of Solubility in Research and Development

This compound, with the Chemical Abstracts Service (CAS) number 88887-87-0 and a molecular formula of C₄H₁₀ClN, is a primary amine salt.[1] Its structure, featuring a cyclopropyl ring, makes it a valuable building block in medicinal chemistry. Understanding the solubility of this compound is paramount for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vitro assay performance.

As an amine hydrochloride, this compound is the salt formed from the reaction of the free amine, 1-methylcyclopropanamine, with hydrochloric acid. This conversion to a salt form is a common strategy employed in pharmaceuticals to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the hydrochloride salt generally imparts greater polarity compared to the free base, leading to increased solubility in polar solvents.

Predicted Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | High | As a salt, it is expected to be highly soluble in water due to ion-dipole interactions between the ammonium cation and chloride anion with polar water molecules. |

| Phosphate-Buffered Saline (PBS) | High | Similar to water, its solubility is expected to be high in aqueous buffers like PBS, which are relevant for biological assays. |

| Ethanol | Soluble | Ethanol is a polar protic solvent and is expected to solubilize the ionic compound, though likely to a lesser extent than water. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including many amine salts. |

| Hexanes | Low / Insoluble | Hexanes are nonpolar solvents and are not expected to effectively solvate the ionic this compound. |

| Diethyl Ether | Low / Insoluble | Diethyl ether is a relatively nonpolar solvent and is unlikely to be a good solvent for this compound. |

It is imperative to experimentally verify these predicted solubilities to establish a definitive profile.

Methodologies for Determining Solubility

A thorough understanding of a compound's solubility requires experimental determination. The two primary types of solubility measurements are kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock (typically in DMSO) into an aqueous buffer. This method can sometimes overestimate the true solubility as it may not represent a true equilibrium state.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this method measures the concentration of a saturated solution of a compound that is in equilibrium with its solid phase. This is considered the "gold standard" for solubility measurement and is crucial for later-stage development and formulation.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Sources

The Enigmatic Mechanism of 1-Methylcyclopropanamine Hydrochloride: A Guide for Drug Discovery Professionals

Abstract

1-Methylcyclopropanamine hydrochloride is a fascinating chemical entity, primarily recognized for its utility as a versatile building block in the synthesis of complex biologically active molecules. While a comprehensive, standalone pharmacological profile remains to be fully elucidated, its structural characteristics, particularly its strained cyclopropyl ring coupled with a primary amine, suggest a compelling, albeit largely unexplored, potential as a bioactive agent in its own right. This technical guide provides a deep dive into the known applications and a well-reasoned, hypothetical mechanism of action for this compound, drawing parallels with structurally analogous, clinically significant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the unique chemical properties of this compound.

Introduction: A Molecule of Latent Potential

This compound, with the chemical formula C₄H₁₀ClN, is a commercially available compound primarily utilized in the realm of medicinal chemistry.[1][2][3] Its rigid, three-membered ring system introduces conformational constraints that are highly desirable in drug design, often leading to enhanced binding selectivity and improved metabolic stability.[4] The primary application of this compound to date has been as a synthetic intermediate in the creation of more complex molecules, a notable example being in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors for potential cancer therapies.[4]

However, the intrinsic structural features of this compound bear a striking resemblance to a class of well-characterized and clinically important drugs: the monoamine oxidase inhibitors (MAOIs). This guide will therefore explore both the established role of this compound in chemical synthesis and its compelling, hypothetical mechanism of action as a modulator of monoamine oxidase.

Established Role: A Scaffold for Innovation in PARG Inhibition

The primary documented utility of this compound lies in its role as a key reactant in the synthesis of PARG inhibitors.[4] PARG is a crucial enzyme involved in the DNA damage response, and its inhibition is a promising strategy in oncology. The 1-methylcyclopropylamine moiety can be incorporated into larger molecular scaffolds to interact with the active site of the PARG enzyme.

The rationale for using this specific fragment is multi-faceted:

-

Structural Rigidity: The cyclopropyl ring restricts the conformational flexibility of the molecule, which can lead to a more precise fit within the enzyme's binding pocket and thus higher potency.[4]

-

Metabolic Stability: The strained carbon-hydrogen bonds of the cyclopropane ring can be less susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to a longer drug half-life.[4]

-

Hydrogen Bonding: The primary amine of the cyclopropylamine group can participate in crucial hydrogen bonding interactions, anchoring the inhibitor to the enzyme's active site.[4]

A Hypothetical Mechanism of Action: Monoamine Oxidase Inhibition

The most compelling hypothesis for a direct pharmacological effect of this compound is the inhibition of monoamine oxidase (MAO). This hypothesis is predicated on the strong structural similarity to tranylcypromine (trans-2-phenylcyclopropyl-1-amine), a well-established, non-selective, and irreversible MAO inhibitor marketed as Parnate.[5][6][7]

The Monoamine Oxidase Target

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the central nervous system.[8][9] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. By inhibiting MAO, the breakdown of these neurotransmitters is prevented, leading to their increased availability in the synaptic cleft.[8][9] This elevation of monoamine levels is the basis for the antidepressant and anxiolytic effects of MAOIs.[5]

The Irreversible Inhibition by Tranylcypromine: A Mechanistic Blueprint

Tranylcypromine acts as a mechanism-based inactivator of MAO.[5][8][9] The proposed mechanism involves the enzyme oxidizing the amine to an imine, which then facilitates the opening of the cyclopropyl ring to form a reactive species that covalently binds to the flavin cofactor of the enzyme, leading to its irreversible inactivation.[9] Given that the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme, a process that can take several days to weeks.[6][8][10]

Extrapolating to this compound

Based on this precedent, a similar mechanism can be proposed for this compound. The presence of the cyclopropylamine moiety is the key pharmacophore.

Figure 1. Proposed mechanism of irreversible MAO inhibition by this compound.

Experimental Validation Protocols

To validate the hypothetical mechanism of action of this compound as an MAO inhibitor, a series of biochemical and cellular assays would be required.

Biochemical Assay: In Vitro MAO Inhibition

This experiment aims to determine the direct inhibitory effect of this compound on the activity of purified MAO-A and MAO-B enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human MAO-A and MAO-B enzymes.

-

Substrate and Inhibitor Preparation: Prepare a stock solution of this compound and a suitable substrate for each enzyme (e.g., kynuramine for both, or more specific substrates).

-

Assay Procedure:

-

In a 96-well plate, add the enzyme and varying concentrations of this compound.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation over time using a fluorescence or absorbance plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Figure 2. Workflow for the in vitro MAO inhibition assay.

Cellular Assay: Neurotransmitter Levels in Cell Culture

This experiment would assess the ability of this compound to increase monoamine neurotransmitter levels in a cellular context.

Methodology:

-

Cell Culture: Use a suitable neuronal cell line that expresses MAO and synthesizes monoamines (e.g., SH-SY5Y neuroblastoma cells).

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Lysate Preparation: Lyse the cells to release intracellular contents.

-

Neurotransmitter Quantification: Measure the levels of dopamine, norepinephrine, and serotonin in the cell lysates using high-performance liquid chromatography (HPLC) with electrochemical detection or ELISA.

-

Data Analysis: Compare the neurotransmitter levels in treated cells to untreated controls.

Quantitative Data Summary

While direct quantitative data for this compound's MAO inhibitory activity is not currently available in the public domain, the following table presents known data for the structurally related compound, tranylcypromine, which would serve as a benchmark for future studies.

| Parameter | Tranylcypromine (Parnate) | This compound (Hypothetical) |

| Target(s) | MAO-A and MAO-B (non-selective)[5][8][9] | MAO-A and/or MAO-B |

| Inhibition Type | Irreversible[5][8][9] | Likely Irreversible |

| IC₅₀ (MAO-A) | < 2 µM[5] | To be determined |

| IC₅₀ (MAO-B) | < 2 µM (slight preference)[5] | To be determined |

| Clinical Use | Major Depressive Disorder, Anxiety Disorders[5][10] | Not clinically approved |

Concluding Remarks and Future Directions

This compound represents a molecule with dual identity. It is a proven and valuable tool in synthetic medicinal chemistry, enabling the construction of novel therapeutics. Concurrently, its structural analogy to potent MAOIs like tranylcypromine strongly suggests a latent pharmacological activity that warrants further investigation.

Future research should focus on empirically testing the hypothesis of MAO inhibition through the experimental protocols outlined in this guide. Determining the IC₅₀ values for both MAO isoforms, confirming the reversibility of inhibition, and assessing its effects in cellular and preclinical models of depression and anxiety will be critical next steps. Such studies could potentially unlock a new therapeutic application for this readily available chemical entity, transforming it from a mere building block into a lead compound for novel drug development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?

- Wikipedia. (n.d.). Tranylcypromine.

- Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA.

- Drugs.com. (2025, July 8). Parnate: Package Insert / Prescribing Information / MOA.

- Benchchem. (n.d.). Tranylcypromine|MAO Inhibitor for Research.

- Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube.

- StatPearls - NCBI Bookshelf - NIH. (2025, January 19). Tranylcypromine.

- Mayo Clinic. (2025, November 1). Tranylcypromine (oral route) - Side effects & dosage.

- accessdata.fda.gov. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use.

- YouTube. (2025, June 12). Parnate (Tranylcypromine): The Last-Resort Antidepressant That Works.

- Benchchem. (n.d.). This compound | 88887-87-0.

- Sigma-Aldrich. (n.d.). This compound, AldrichCPR.

- PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687.

- AChemBlock. (n.d.). This compound 95% | CAS: 88887-87-0.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 88887-87-0.

- Alfa Chemistry. (n.d.). CAS 88887-87-0 this compound - Pheromones.

- PubChem - NIH. (n.d.). 1-Methylcyclopropanamine | C4H9N | CID 11651149.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- PubMed. (1985, December). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.

- PubChem - NIH. (n.d.). N-Methylcyclopropanamine | C4H9N | CID 11029756.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 95% | CAS: 88887-87-0 | AChemBlock [achemblock.com]

- 3. This compound | 88887-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. drugs.com [drugs.com]

An In-depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: From Discovery to Application

Foreword: The Rise of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of structural motifs employed to optimize drug candidates, the cyclopropylamine moiety has emerged as a truly privileged scaffold.[1] Its unique combination of conformational rigidity, metabolic stability, and the ability to forge critical binding interactions has solidified its importance. This guide provides an in-depth exploration of a key exemplar of this class: 1-Methylcyclopropanamine hydrochloride. We will journey through its historical context, delve into the intricacies of its synthesis, dissect its physicochemical properties, and illuminate its applications, particularly in the realm of enzyme inhibition for therapeutic intervention. For the researcher, scientist, and drug development professional, a thorough understanding of this versatile building block is not merely academic; it is a gateway to innovation.

Section 1: Genesis and Evolution of a Key Synthetic Building Block

While a singular, seminal publication marking the definitive "discovery" of 1-methylcyclopropanamine is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for cyclopropylamines. The inherent ring strain and unique electronic properties of the cyclopropane ring, coupled with the reactivity of the amine group, presented a compelling synthetic challenge and a tantalizing opportunity for medicinal chemists.[2]

Early approaches to cyclopropylamines often relied on classical methods such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamides and acyl azides, respectively. These methods, while foundational, often suffered from limitations in substrate scope and reaction conditions. A significant leap forward came with the advent of transition-metal-catalyzed cyclopropanation reactions, which offered more versatile and efficient routes.[3]

The development of specific methods for the synthesis of 1-substituted cyclopropylamines, such as the Kulinkovich reaction applied to nitriles and amides, and various metal-catalyzed C-H amination strategies, marked a new era of accessibility to this important class of compounds.[3][4] These innovations have paved the way for the widespread availability and application of this compound as a valuable building block in drug discovery programs.

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the starting material availability, scalability, and desired purity of the final product.

Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |

| Route A: From γ-Butyrolactone | γ-Butyrolactone, Thionyl chloride | Ring opening, Cyclization, Curtius rearrangement | Utilizes readily available and inexpensive starting materials. | Multi-step synthesis with potentially hazardous intermediates (acyl azides). |

| Route B: From Cyclopropyl Methyl Ketone | Cyclopropyl methyl ketone, Methylmagnesium bromide, Chlorosulfonyl isocyanate | Grignard reaction, Ritter-type reaction | A more direct route to the carbon skeleton. | Requires the use of highly reactive organometallic and isocyanate reagents. |

| Route C: From Cyclopropanecarbonitrile | Cyclopropanecarbonitrile, Methyl lithium, Cerium trichloride | Nucleophilic addition | Offers a convergent approach. | Involves pyrophoric and moisture-sensitive reagents. |

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement of 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from established procedures and offers a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

A detailed procedure for the synthesis of the carboxylic acid precursor is described in the patent literature, often starting from α-methyl-γ-butyrolactone.

Step 2: Curtius Rearrangement to form tert-Butyl (1-methylcyclopropyl)carbamate

-

To a stirred solution of 1-methylcyclopropanecarboxylic acid in an anhydrous solvent such as acetone or toluene, add triethylamine at 0-5 °C.

-

Slowly add ethyl chloroformate to the reaction mixture, maintaining the temperature below 5 °C. Stir for 1-2 hours.

-

In a separate flask, dissolve sodium azide in water and add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. Stir for an additional 1-2 hours.

-

Carefully extract the aqueous layer with a suitable organic solvent (e.g., toluene).

-

The organic layer containing the acyl azide is then heated to induce the Curtius rearrangement, followed by the addition of tert-butanol to trap the isocyanate intermediate, yielding the Boc-protected amine.

Step 3: Deprotection to this compound

-

Dissolve the crude tert-butyl (1-methylcyclopropyl)carbamate in a suitable solvent such as diethyl ether or methanol.

-

Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., dioxane).

-

Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product as a white to off-white solid.

Causality in Experimental Choices: The use of the Boc protecting group in the Curtius rearrangement is crucial for isolating and purifying the amine product. The direct formation of the free amine can lead to side reactions and purification challenges. The final precipitation of the hydrochloride salt provides a stable, crystalline solid that is easy to handle and store.

Section 3: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the quality control and application of this compound in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 88887-87-0 | [5][6] |

| Molecular Formula | C₄H₁₀ClN | [7][8] |

| Molecular Weight | 107.58 g/mol | [7][8] |

| Appearance | White to light yellow or off-white solid/powder | |

| Melting Point | 196-205 °C | [6] |

| Solubility | Soluble in water and methanol. |

Spectroscopic Data

A full suite of spectroscopic data is required for unambiguous identification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons, the cyclopropyl methylene protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include the methyl carbon, the quaternary cyclopropyl carbon, and the methylene carbons of the cyclopropyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic peaks for this compound would include N-H stretching vibrations for the amine group and C-H stretching vibrations for the alkyl and cyclopropyl groups.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The exact mass can be used to determine the elemental composition.[7]

Section 4: The Role of the 1-Methylcyclopropylamine Moiety in Drug Discovery

The incorporation of the 1-methylcyclopropylamine group into drug candidates is a strategic decision driven by the desirable physicochemical and pharmacokinetic properties it can impart.[10]

Enhancing Metabolic Stability

One of the primary reasons for employing the cyclopropyl group is to enhance metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] This can lead to a longer half-life and improved bioavailability of the drug molecule. However, it is important to note that cyclopropylamines themselves can sometimes undergo metabolism to form reactive intermediates, a factor that must be carefully considered during drug development.[11]

Conformational Rigidity and Potency

The rigid, three-dimensional structure of the cyclopropyl ring restricts the conformational freedom of the molecule.[10][12] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its biological target, leading to an increase in binding affinity and potency. The methyl group on the cyclopropyl ring can also provide additional steric bulk and lipophilicity, which can be fine-tuned to optimize interactions with the target protein.

Application in Enzyme Inhibitors: A Case Study on PARG Inhibitors

A notable application of 1-methylcyclopropanamine is in the synthesis of inhibitors for Poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair. The nitrogen atom of the cyclopropylamine can participate in crucial hydrogen bonding interactions within the active site of the enzyme, while the 1-methylcyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and inhibitory activity of the compound.[13]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed and causes skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Versatile Tool for the Modern Chemist

This compound has transitioned from a synthetic curiosity to a valuable and widely used building block in modern drug discovery and development. Its unique structural and electronic properties offer a powerful tool for medicinal chemists to address key challenges in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for leveraging its full potential in the creation of the next generation of therapeutics.

References

A comprehensive list of references is provided below for further reading and verification.

-

Faust, R. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(17), 9481-9534. Available from: [Link]

-

Li, Z., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9309-9314. Available from: [Link]

-

Lautens, M., & Kireev, D. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869-5873. Available from: [Link]

-

de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2078-2083. Available from: [Link]

-

PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4), 230. Available from: [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Tandon, M., & Wuest, W. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9753. Available from: [Link]

-

PubChem. (n.d.). 1-Methylcyclopropanamine. National Center for Biotechnology Information. Available from: [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available from: [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, AldrichCPR Sigma-Aldrich [sigmaaldrich.com]

- 6. 88887-87-0 Cas No. | 1-Methylcyclopropan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 9. 1-Methylcyclopropylamine hydrochloride(88887-87-0) 1H NMR [m.chemicalbook.com]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Methylcyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Strained Ring

1-Methylcyclopropanamine hydrochloride is a valuable building block in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the unique stereochemical and electronic properties conferred by the strained three-membered cyclopropane ring coupled with a primary amine.[3] This strained ring system, however, is a double-edged sword. While it provides a vector for molecular complexity and novel bioactivity, it also imparts a heightened reactivity that necessitates a nuanced and rigorous approach to its handling and safety.[3][4]

This guide, intended for laboratory researchers and drug development professionals, moves beyond a cursory review of a safety data sheet (SDS). It aims to provide a deeper, mechanistic understanding of the hazards associated with this compound. By elucidating the "why" behind the safety protocols, we empower scientists to not only follow procedures but to cultivate a proactive safety culture built on a solid foundation of chemical principles. Herein, we will dissect the inherent risks, from its irritant properties to its thermal and chemical reactivity, and provide actionable, field-tested protocols to ensure its safe and effective use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the bedrock of its safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that demand respect.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [5][6]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5][6]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [5][6]

The primary amine functionality and the hydrochloride salt form contribute to its irritant properties. Direct contact with the skin or eyes can lead to significant irritation, and inhalation of the dust can irritate the respiratory tract.[5] Ingestion is harmful and medical attention should be sought immediately.[5]

The Causality Behind the Hazards: A Deeper Look

The hazards are not merely superficial warnings; they are rooted in the compound's chemical nature. The primary amine is basic and can disrupt biological membranes, leading to irritation. As a hydrochloride salt, it can release hydrochloric acid upon dissolution in water, further contributing to its irritant effects.

The most significant, and often underestimated, risk arises from the strained cyclopropylamine moiety. This high-energy ring system can undergo ring-opening reactions, particularly under certain chemical or metabolic conditions.[5][7] While this reactivity is harnessed in synthesis, inadvertent ring-opening could lead to the formation of reactive intermediates. In a biological context, cytochrome P450-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates capable of forming covalent adducts with proteins, a mechanism linked to toxicity in some drugs.[8] This underscores the importance of minimizing exposure, as the long-term toxicological effects of such reactive metabolites are not fully understood.

Section 2: Prudent Practices for Handling and Storage

Given the identified hazards, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[9] This is non-negotiable. A fume hood provides critical protection against inhalation of the fine, irritant dust and contains any potential spills. All weighing and transfer operations should be conducted within the fume hood.

For reactions involving this reagent, a well-ventilated laboratory with readily accessible emergency eyewash stations and safety showers is mandatory.[7]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is crucial to prevent skin and eye contact.[10]

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[5][11]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[4]

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Storage: Maintaining Integrity and Preventing Inadvertent Reactions

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[5]

-

Atmosphere: This compound is moisture-sensitive.[5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[5] The amine group can react exothermically with strong oxidizers. Additionally, avoid contact with strong bases, which can liberate the more volatile and potentially flammable free amine.

Section 3: In the Laboratory: Experimental Protocols and Risk Mitigation

A Step-by-Step Workflow for Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound from receipt to use in a reaction.

Protocol 1: Safe Handling and Dispensing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Acclimatization: If stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[5]

-

Dispensing: Conduct all weighing and dispensing activities inside the fume hood. Use a spatula for transfers and avoid creating dust.

-

Inert Atmosphere: After dispensing, flush the headspace of the original container with an inert gas before sealing.

-

Cleaning: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the work surface.

-

Waste Disposal: Dispose of any contaminated materials in a designated hazardous waste container.

Mandatory Visualization: Safe Handling Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclopropane Derived Reactive Intermediates Updates - G. Boche, H. M. Walborsky - Google 圖書 [books.google.com.tw]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. wiley.com [wiley.com]

The Strategic Utility of 1-Methylcyclopropanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction